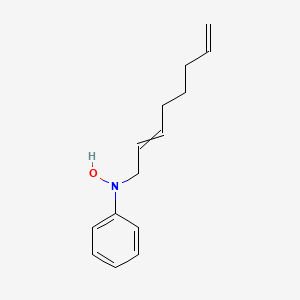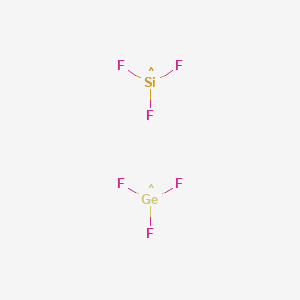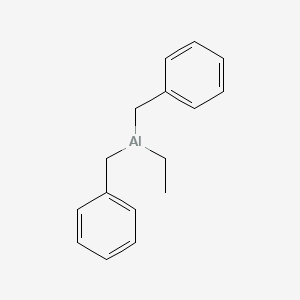
Dibenzyl(ethyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl(ethyl)alumane is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features an aluminum atom bonded to two benzyl groups and one ethyl group, making it a versatile reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:
AlCl3+2C6H5CH2Cl+C2H5MgBr→(C6H5CH2)2AlC2H5+MgBrCl+MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.
Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Produces aluminum oxides and benzyl radicals.
Reduction: Yields reduced organic compounds and aluminum by-products.
Substitution: Forms new organoaluminum compounds with different substituents.
科学的研究の応用
Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Dibenzylaluminum chloride: Similar structure but with a chloride group instead of an ethyl group.
Diethylaluminum chloride: Contains two ethyl groups and one chloride group.
Triphenylaluminum: Features three phenyl groups bonded to aluminum.
Uniqueness
Dibenzyl(ethyl)alumane is unique due to its combination of benzyl and ethyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and industrial applications.
Conclusion
This compound is a versatile and valuable compound in the field of chemistry and industry. Its unique properties and reactivity make it an important reagent for various applications, from organic synthesis to industrial production. Continued research and development will likely uncover even more uses for this intriguing compound.
特性
CAS番号 |
110979-20-9 |
|---|---|
分子式 |
C16H19Al |
分子量 |
238.30 g/mol |
IUPAC名 |
dibenzyl(ethyl)alumane |
InChI |
InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3; |
InChIキー |
OTACYDLCOLOKPA-UHFFFAOYSA-N |
正規SMILES |
CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

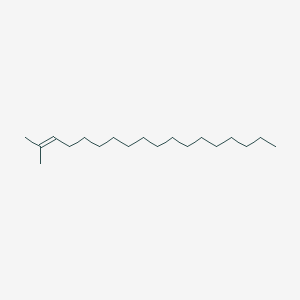
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
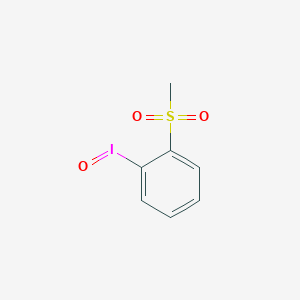
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
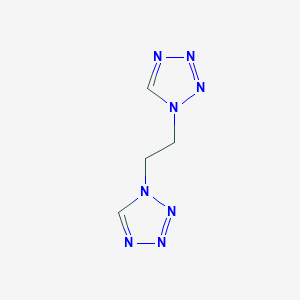
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
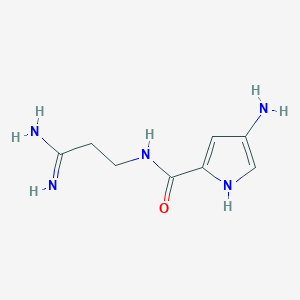
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
